REACTION_CXSMILES
|
[OH:1]O.[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11](=[O:15])C(O)=O)=[C:6]([N+:16]([O-:18])=[O:17])[CH:5]=1.[OH-].[Na+].Cl>O>[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([OH:15])=[O:1])=[C:6]([N+:16]([O-:18])=[O:17])[CH:5]=1 |f:2.3|
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Name
|
|
Quantity
|
4.95 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0.04 mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)CC(C(=O)O)=O)[N+](=O)[O-]
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Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirring at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
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The reaction solution was stirred for 1 h at 5° C.
|
Duration
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1 h
|
Type
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FILTRATION
|
Details
|
The yellow precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
the crude product recrystallized from hexane and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to yield 8.4 g (75%) as a light beige solid
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |